molecular formula C6H5FN4 B6154490 2-(azidomethyl)-5-fluoropyridine CAS No. 2228685-98-9

2-(azidomethyl)-5-fluoropyridine

Cat. No.: B6154490
CAS No.: 2228685-98-9
M. Wt: 152.1
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Description

2-(Azidomethyl)-5-fluoropyridine is a valuable fluorinated building block in chemical biology and medicinal chemistry. The compound features two key functional groups: an azide (-N₃) and an aromatic fluorine. The azide group is a crucial handle for Click Chemistry, specifically participating in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions to form stable triazole links, making it ideal for bioconjugation applications such as labeling biomolecules, developing antibody-drug conjugates (ADCs), and constructing Proteolysis-Targeting Chimeras (PROTACs) . Concurrently, the electron-withdrawing fluorine atom at the 5-position of the pyridine ring activates the ring towards nucleophilic aromatic substitution, allowing further functionalization and making it a potential bioisostere in drug design to enhance metabolic stability and binding affinity . This dual reactivity, combining facile conjugation via the azide with the tunable electronic properties of the fluoropyridine scaffold, makes this compound a highly versatile intermediate for constructing complex molecules in drug discovery and materials science. This product is FOR RESEARCH USE ONLY and is not intended for human or veterinary use.

Properties

CAS No.

2228685-98-9

Molecular Formula

C6H5FN4

Molecular Weight

152.1

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination Followed by Azide Displacement

A common approach involves introducing a leaving group (e.g., chloride) at the methyl position of pyridine, followed by nucleophilic displacement with sodium azide. In a method analogous to the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine, phosphorus oxychloride (POCl₃) serves as a chlorinating agent. For 5-fluoropyridine derivatives, chlorination at the methyl position requires careful temperature control (105–110°C) and stoichiometric triethylamine as an acid scavenger. Subsequent displacement with sodium azide in polar aprotic solvents like dimethylformamide (DMF) at 85–90°C yields the azidomethyl product. This method achieves moderate yields (60–75%) but faces challenges in avoiding over-chlorination.

Hydrazinolysis and Azide Functionalization

Hydrazine-Mediated Substitution

Hydrazinolysis, typically used to replace chloro groups with hydrazine, can be repurposed for azide introduction. For example, 2-methoxy-4-chloro-5-fluoropyrimidine reacts with hydrazine hydrate at room temperature to form hydrazino derivatives. By substituting hydrazine with sodium azide under similar conditions (20–25°C, 12–24 hours), the azidomethyl group is introduced. This method benefits from mild conditions but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization of Reaction Parameters

Key parameters influencing azide substitution include:

  • Solvent selection : Toluene or dichloroethane minimizes side reactions.

  • Molar ratios : A 2:1 excess of sodium azide ensures complete displacement.

  • Catalysts : Copper(I) iodide enhances reaction rates in dichloroethane systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry for Azide Incorporation

The CuAAC reaction, widely used in radiopharmaceutical synthesis, offers a modular route to azidomethyl groups. For instance, 2-[¹⁸F]fluoro-3-(pent-4-yn-1-yloxy)pyridine ([¹⁸F]FPyKYNE) reacts with azide-functionalized intermediates via CuAAC to form triazole linkages. Adapting this method, propargyl ether derivatives of 5-fluoropyridine could undergo azide coupling. Tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine (THPTA) stabilizes Cu(I), improving yields to 10% in 2 hours.

Challenges in Regioselectivity

CuAAC requires precise control over alkyne and azide positioning. For 2-(azidomethyl)-5-fluoropyridine, the fluorine atom’s electron-withdrawing effect may direct alkyne activation to the ortho position, necessitating protective groups or directing auxiliaries.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Key Challenges Source
Nucleophilic SubstitutionPOCl₃, NaN₃105–110°C, DMF60–75%Over-chlorination
Direct FluorinationF₂, NH₃30–40°C, N₂ atmosphere50–60%Competing side reactions
HydrazinolysisN₂H₄·H₂O, NaN₃20–25°C, toluene65–70%Moisture sensitivity
CuAACCuI, THPTA, propargyl derivative80°C, 10 min10–15%Regioselectivity control

Mechanistic Insights and Side Reactions

Azide Group Stability

Azidomethyl groups are thermally sensitive, with decomposition observed above 80°C. In polar solvents, hydrolysis to amines competes, necessitating anhydrous conditions.

Fluorine Directing Effects

The 5-fluoro group’s meta-directing nature influences substitution patterns. Computational studies suggest fluorine increases electron density at the 2-position, favoring azidomethyl installation via electrophilic pathways.

Industrial Scalability and Cost Considerations

Cost-Effective Chlorination

POCl₃-based routes are economically viable for large-scale production, with raw material costs under $50/kg. However, waste management of phosphorus byproducts remains a concern.

Click Chemistry Limitations

CuAAC’s low yields (10–15%) and high catalyst costs (CuI at $200/g) limit industrial adoption .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.

    Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under basic conditions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from the reduction of the azide group.

    Functionalized Pyridines: Obtained through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-5-fluoropyridine largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which can interact with various biological targets. The fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Key Data of Comparable Pyridine Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Applications References
2-(Azidomethyl)-5-fluoropyridine Azidomethyl, 5-Fluoro C6H5FN4 Not provided Click chemistry, Drug discovery
2-(Bromomethyl)-5-fluoropyridine Bromomethyl, 5-Fluoro C6H5BrFN 954225-35-5 Precursor for substitutions (e.g., azides)
2-Chloro-5-fluoropyridine Chloro, 5-Fluoro C5H3ClFN 514797-20-3 Pharmaceutical intermediates, Agrochemicals
2-Amino-5-fluoropyridine Amino, 5-Fluoro C5H5FN2 Not provided API intermediate (e.g., antiviral agents)
2-(2,4-Difluorophenyl)-5-fluoropyridine 2,4-Difluorophenyl, 5-Fluoro C11H6F3N 1426047-01-9 Chelating ligand (OLEDs, DSSCs)

Electronic and Steric Effects

  • Fluorine Substituents : The 5-fluoro group in all compared compounds reduces basicity of the pyridine nitrogen and increases resistance to oxidative degradation.
  • Azide vs. Bromine : The azidomethyl group introduces steric bulk and high reactivity toward cycloadditions, whereas bromine facilitates straightforward functionalization.

Q & A

Q. What are the common synthetic routes for preparing 2-(azidomethyl)-5-fluoropyridine, and what factors influence the choice of starting materials?

  • Methodological Answer : A key route involves substituting halogenated precursors (e.g., bromomethyl derivatives) with sodium azide. For example, 2-(bromomethyl)-5-fluoropyridine (CAS 954225-35-5) can undergo nucleophilic substitution in polar aprotic solvents like DMF at controlled temperatures (40–60°C) to introduce the azide group . The choice of precursor depends on halogen reactivity (Br > Cl) and compatibility with fluoropyridine stability. Solvent selection must balance reaction kinetics and azide safety (e.g., avoiding explosive side reactions).

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : 1H/13C NMR identifies the azidomethyl (–CH2N3) group via characteristic shifts (~3.8–4.2 ppm for CH2; azide protons are typically silent). FT-IR confirms the azide stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C6H5FN4: calc. 168.0445). For crystalline samples, X-ray diffraction (as in ’s fluoropyridine analogs) resolves bond angles and confirms regiochemistry . Purity is assessed via HPLC with UV detection (λ = 260–280 nm for pyridine absorption).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Azides are thermally sensitive; storage at ≤4°C in amber vials minimizes decomposition. Reactions should avoid open flames or sudden temperature changes. Use Schlenk lines for air-sensitive steps. Personal protective equipment (PPE) includes nitrile gloves and face shields. Toxicity data from analogs (e.g., ) suggest proper fume hood use and waste neutralization with ceric nitrate to degrade residual azides .

Advanced Research Questions

Q. What are the key considerations in designing click chemistry reactions using this compound as a precursor for bioconjugation?

  • Methodological Answer : The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimize Cu(I) sources (e.g., TBTA ligands) to minimize side reactions with the fluoropyridine ring. Solvent polarity (e.g., t-BuOH/H2O mixtures) enhances reaction rates. Monitor pH (7–8) to prevent fluorine hydrolysis. Post-reaction, purify conjugates via size-exclusion chromatography to remove copper residues. Applications in drug discovery (e.g., ’s pyridine-based probes) require verifying bioorthogonality in cellular assays .

Q. How does the electronic environment of the azidomethyl group in this compound influence its reactivity in transition metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at C5 polarizes the pyridine ring, activating the azidomethyl group for Suzuki-Miyaura couplings . Use Pd(PPh3)4 or XPhos catalysts to couple with aryl boronic acids. DFT calculations (as in ’s fluoropyridine analogs) predict regioselectivity at C2/C6 positions. Monitor for azide reduction to amines under catalytic conditions; inert atmospheres (N2/Ar) mitigate this .

Q. What strategies can mitigate the thermal instability of azidomethyl groups during high-temperature reactions involving this compound?

  • Methodological Answer : Low-boiling solvents (e.g., THF, Et2O) allow reflux below 80°C. For high-T steps (e.g., cyclizations), flow chemistry minimizes residence time. Protecting groups (e.g., silyl ethers on pyridine N) stabilize the ring during heating. Post-reaction, azide integrity is confirmed via IR and TLC (Rf shifts upon decomposition). ’s bromomethyl analogs highlight alternative precursors for late-stage azide introduction .

Q. How can computational methods predict the bioactivity of this compound derivatives in drug discovery?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases in ’s analogs). QSAR studies correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial IC50 values. ADMET prediction (SwissADME) assesses metabolic stability, prioritizing derivatives with low CYP450 inhibition. Experimental validation via enzyme assays (e.g., fluorometric kinase screens) confirms computational hits .

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